2-(Difluoromethyl)-1,3-benzothiazol-4-amine
CAS No.:
Cat. No.: VC17799810
Molecular Formula: C8H6F2N2S
Molecular Weight: 200.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6F2N2S |
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Molecular Weight | 200.21 g/mol |
IUPAC Name | 2-(difluoromethyl)-1,3-benzothiazol-4-amine |
Standard InChI | InChI=1S/C8H6F2N2S/c9-7(10)8-12-6-4(11)2-1-3-5(6)13-8/h1-3,7H,11H2 |
Standard InChI Key | DPXJQZSSYQGAFF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1)SC(=N2)C(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a benzothiazole ring system fused with a benzene and thiazole ring. The difluoromethyl group (-CFH) at position 2 introduces electronegativity and lipophilicity, while the primary amine (-NH) at position 4 enhances hydrogen-bonding potential. Computational models (e.g., PubChem 3D conformers ) reveal a planar benzothiazole framework with slight distortion due to substituent steric effects.
Key Structural Features:
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Benzothiazole backbone: Provides aromatic stability and π-π stacking capabilities.
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Difluoromethyl group: Enhances metabolic stability and membrane permeability .
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Amine group: Facilitates interactions with biological targets via hydrogen bonding .
Spectroscopic and Analytical Data
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NMR: Signals at δ 8.22 (d, J=8.0 Hz, 1H), 7.99 (d, J=8.0 Hz, 1H), and 7.60–7.28 (m, aromatic protons) .
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NMR: A singlet at δ -63.28 ppm confirms the difluoromethyl group .
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Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts range from 135.4 Å ([M+H]) to 146.1 Å ([M+Na]) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves difluoromethylation of benzothiazole precursors. A patented method employs:
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Reagents: Sodium hydride (NaH), phenol, and 2-difluorobromomethylbenzothiazole under nitrogen.
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Conditions: Anhydrous DMF, 16-hour stirring at room temperature.
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Workup: Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate = 20:1), yielding 76–89% purity .
Alternative approaches utilize continuous flow reactors for scalable production, minimizing environmental impact.
Challenges:
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Side reactions: Competing halogenation or over-alkylation.
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Purification: Neutral alumina chromatography is critical for isolating the amine-substituted product .
Biological Activities and Mechanisms
Antimicrobial Properties
Benzothiazole derivatives exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The difluoromethyl group enhances membrane penetration, while the amine facilitates target binding (e.g., enzyme inhibition).
Case Study:
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Zone of Inhibition: 16–20 mm in agar diffusion assays.
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MIC Values: 8–32 µg/mL against drug-resistant strains.
Cytotoxicity Data:
Cell Line | IC (µM) | Mechanism |
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MCF-7 | 12.4 | CDK4/6 inhibition |
HeLa | 18.9 | ERα modulation |
Applications in Drug Discovery
Pharmacological Scaffolds
The compound serves as a precursor for:
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Antibiotics: Hybrid molecules with β-lactam or quinolone motifs.
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Anticancer agents: Conjugates with taxol or doxorubicin derivatives.
Agricultural Chemistry
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Pesticides: Difluoromethyl enhances stability against UV degradation.
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Herbicides: Targets acetolactate synthase (ALS) in weeds.
Comparative Analysis with Analogues
The difluoromethyl-amine combination improves oral bioavailability (LogP = 2.1) compared to non-fluorinated analogues (LogP = 1.5) .
Recent Advances and Future Directions
Green Synthesis Methods
Targeted Drug Delivery
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